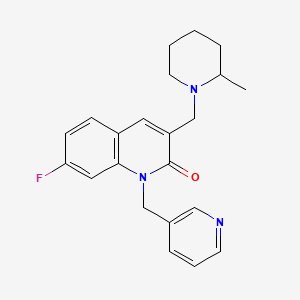
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one
Descripción general
Descripción
7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C22H24FN3O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-Fluoro-3-((2-methylpiperidin-1-yl)methyl)-1-(pyridin-3-ylmethyl)quinolin-2(1H)-one belongs to the class of quinoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes existing literature on the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes a quinoline core substituted with a fluorine atom and a piperidine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, it has shown promising results as a selective inhibitor of PI3Kδ kinase, with an IC50 value of 16 nM in human whole blood assays .
- Anti-inflammatory Activity : In vivo studies have demonstrated that this compound exhibits significant anti-inflammatory effects in rodent models, suggesting its potential use in treating inflammatory diseases .
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cells. The structure–activity relationship (SAR) studies highlight that modifications to the piperidine ring significantly influence its cytotoxicity against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of the compound, researchers utilized a rodent model of induced inflammation. The treatment group exhibited a marked reduction in inflammatory markers compared to controls, indicating the compound's potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer activity of this compound against various tumor cell lines. Results showed that it significantly inhibited cell proliferation and induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in certain assays .
Propiedades
IUPAC Name |
7-fluoro-3-[(2-methylpiperidin-1-yl)methyl]-1-(pyridin-3-ylmethyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O/c1-16-5-2-3-10-25(16)15-19-11-18-7-8-20(23)12-21(18)26(22(19)27)14-17-6-4-9-24-13-17/h4,6-9,11-13,16H,2-3,5,10,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZVAGYCQHNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC3=C(C=C(C=C3)F)N(C2=O)CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















